

Chemical and physical properties of Ethyl 2-Cyano-3-(2-furanyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Ethyl 2-Cyano-3-(2furanyl)acrylate

Cat. No.:

B1599303

Get Quote

An In-depth Technical Guide to Ethyl 2-Cyano-3-(2-furanyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Cyano-3-(2-furanyl)acrylate is a substituted acrylate derivative incorporating a furan moiety. This class of compounds is of interest to researchers due to the diverse biological activities exhibited by both cyanoacrylate and furan-containing molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties, synthesis, and spectral data of Ethyl 2-Cyano-3-(2-furanyl)acrylate. While specific biological activity data for this particular compound is limited in publicly available literature, this guide will also discuss the known activities of structurally related compounds to highlight its potential areas of investigation for drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ethyl 2-Cyano-3-(2-furanyl)acrylate** is provided below. While experimental data for some properties like melting and boiling points are not available for this specific compound, data for structurally similar molecules are included for reference.

Table 1: General and Computed Properties of Ethyl 2-Cyano-3-(2-furanyl)acrylate[1]

Property	Value
IUPAC Name	ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate
Molecular Formula	C10H9NO3
Molecular Weight	191.18 g/mol
CAS Number	23973-22-0
Canonical SMILES	CCOC(=O)C(=CC1=CC=CO1)C#N
InChI Key	MWOUIHHHTGARFQ-UHFFFAOYSA-N
XLogP3	1.9
Topological Polar Surface Area	63.2 Ų
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	4

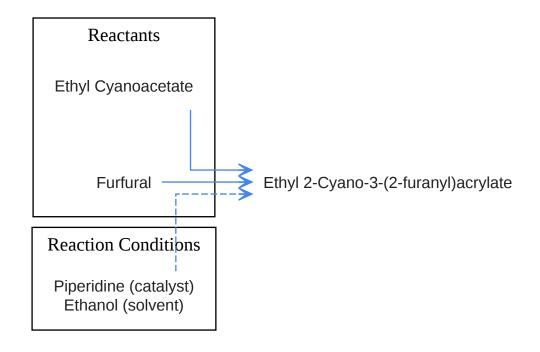
Table 2: Physical Properties of Ethyl 2-Cyano-3-(2-furanyl)acrylate and Related Compounds

Property	Value	Compound
Melting Point	Not available	Ethyl 2-Cyano-3-(2- furanyl)acrylate
93-96 °C	Ethyl 2-cyano-3-(thiophen-2- yl)acrylate[2]	
51-53 °C	Ethyl 2-cyano-3-phenylacrylate	_
97-99 °C	Ethyl 2-cyano-3,3- diphenylacrylate	_
Boiling Point	Not available	Ethyl 2-Cyano-3-(2- furanyl)acrylate
188 °C @ 15 mmHg	Ethyl 2-cyano-3-phenylacrylate	
174 °C @ 0.2 mmHg	Ethyl 2-cyano-3,3- diphenylacrylate	_
Solubility	Soluble in acetone, methyl ethyl ketone, nitromethane, and methylene chloride (general for ethyl cyanoacrylates)[3]	Ethyl 2-Cyano-3-(2- furanyl)acrylate

Table 3: Crystallographic Data for (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate[4]

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/n
a (Å)	4.6611 (2)
b (Å)	19.8907 (9)
c (Å)	20.9081 (9)
β (°)	91.988 (4)
Volume (ų)	1937.28 (15)
Z	8

Spectral Data


¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.98 (s, 1H, HC=C), 7.28 (m, 1H, furan-H), 6.80 (m, 1H, furan-H), 6.61 (m, 1H, furan-H), 4.40 (q, 2H, CH₂), 1.42 (t, 3H, CH₃).[4]

Experimental Protocols Synthesis of Ethyl 2-Cyano-3-(2-furanyl)acrylate via Knoevenagel Condensation

The primary method for synthesizing **Ethyl 2-Cyano-3-(2-furanyl)acrylate** is the Knoevenagel condensation.[5] This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (furfural).

Reaction Scheme:

Click to download full resolution via product page

Caption: Knoevenagel condensation for the synthesis of **Ethyl 2-Cyano-3-(2-furanyl)acrylate**.

Detailed Experimental Protocol:[4]

- Reactant Preparation: A solution of furan-2-aldehyde (1.0 mol) and ethyl cyanoacetate (1.2 mol) is prepared in ethanol (20 mL).
- Catalyst Addition: A catalytic amount of piperidine (0.1 mL) is added to the solution.
- Reaction: The reaction mixture is stirred at room temperature for 8 hours.
- Work-up: The volatile components are removed under reduced pressure (in vacuo).
- Purification: The resulting orange solid is obtained in quantitative yield. For analysis, a sample can be recrystallized from ethyl acetate to yield pale yellow needles.

Potential Biological Activities and Signaling Pathways

While specific biological studies on **Ethyl 2-Cyano-3-(2-furanyl)acrylate** are not readily available in the reviewed literature, the structural motifs present in the molecule, namely the furan ring and the cyanoacrylate group, are found in compounds with a wide range of biological activities. This suggests potential avenues for future research into the pharmacological profile of this compound.

General Biological Activities of Furan-Containing Cyanoacrylates

A study on a series of novel cyanoacrylates containing furan or tetrahydrofuran moieties revealed several biological activities, including:

- Herbicidal activity: These compounds generally exhibited higher herbicidal effects against dicotyledonous weeds compared to monocotyledonous weeds.
- Plant growth regulatory activity: Some compounds stimulated the radicle growth of cucumber, while others had an inhibitory effect.
- Fungicidal and Antiviral activities: The study also indicated that these cyanoacrylates possess fungicidal and antiviral properties.

It is important to note that these are general findings for a class of related compounds, and specific testing of **Ethyl 2-Cyano-3-(2-furanyl)acrylate** is required to determine its activity profile.

Potential Mechanism of Action: Michael Addition

One of the key reactive features of cyanoacrylates is their susceptibility to Michael addition by nucleophiles. In a biological context, the thiol groups of cysteine residues in proteins are potent nucleophiles that can react with the electron-deficient β -carbon of the acrylate system. This covalent modification of proteins can lead to enzyme inhibition or modulation of protein function, which could be a potential mechanism of action for any observed biological effects.

Click to download full resolution via product page

Caption: Putative mechanism of action via Michael addition with a biological nucleophile.

Conclusion

Ethyl 2-Cyano-3-(2-furanyl)acrylate is a readily synthesizable compound with well-characterized chemical and physical properties. While specific data on its biological activity is currently lacking in the scientific literature, the known activities of related furan-containing cyanoacrylates suggest that it may possess interesting herbicidal, fungicidal, antiviral, or plant growth regulatory properties. The potential for this compound to act as a Michael acceptor suggests that its mechanism of action could involve covalent modification of biological macromolecules. Further in-vitro and in-vivo studies are warranted to fully elucidate the pharmacological profile of Ethyl 2-Cyano-3-(2-furanyl)acrylate and to determine its potential as a lead compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ethyl 2-Cyano-3-(2-furanyl)acrylate | C10H9NO3 | CID 682084 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETHYL 2-CYANOACRYLATE | 7085-85-0 [chemicalbook.com]
- 4. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical and physical properties of Ethyl 2-Cyano-3-(2-furanyl)acrylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599303#chemical-and-physical-properties-of-ethyl-2-cyano-3-2-furanyl-acrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com